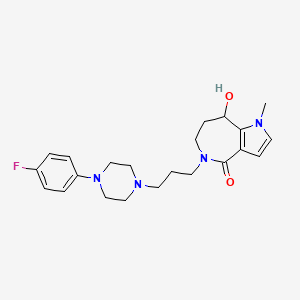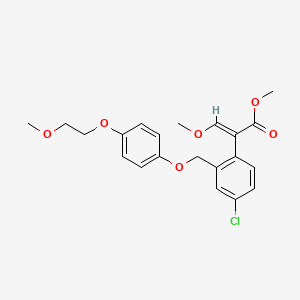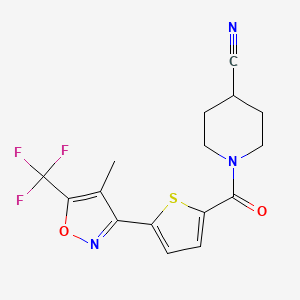
N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
Übersicht
Beschreibung
N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, commonly known as HIF-2α inhibitor, is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is known to inhibit the hypoxia-inducible factor-2 alpha (HIF-2α), which plays a critical role in the development and progression of various types of cancer. In
Wissenschaftliche Forschungsanwendungen
Neurological Disease Management
MCC950 has shown promise in the treatment of neurological diseases by inhibiting the NLRP3 inflammasome, which is implicated in various pathological processes. For instance, it has been used to reduce neuronal apoptosis in spinal cord injury (SCI) in mice, leading to improved functional recovery and reduced scar formation . Additionally, MCC950 has been found to ameliorate neuronal damage, demyelination, and oligodendrocyte loss in the brain of experimental autoimmune encephalomyelitis (EAE) mice, a model for multiple sclerosis .
Diabetic Muscle Atrophy
Researchers have explored the therapeutic potential of MCC950 for treating diabetic muscle atrophy. The compound has been studied for its effects on circulatory inflammatory markers and NLRP3-mediated pyroptosis, which are involved in muscle degradation in diabetic conditions. The studies suggest that MCC950, possibly in combination with aerobic exercise, could be beneficial for patients suffering from this condition .
Traumatic Brain Injury (TBI)
MCC950 has been evaluated for its effectiveness in ameliorating neurological impairments associated with TBI. Animal studies have shown that treatment with MCC950 can lead to significant improvements in neurological function post-injury .
Myopia Progression Control
In a novel application, MCC950 has been investigated as a potential therapeutic agent for controlling the progression of myopia. Intraperitoneal injection of MCC950 in mice models has shown to inhibit myopia progression by regulating collagen remodeling in the sclera through the NLRP3-MMP-2 signaling pathway .
Wirkmechanismus
Target of Action
MCC950, also known as CRID3, MCC-950, N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, or CP-456773, is a potent and selective inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a cytoplasmic multimolecular platform composed of NLRP3 protein bound to an adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC) and procaspase-1 .
Mode of Action
MCC950 blocks the release of IL‑1β induced by NLRP3 activators . It inhibits the NLRP3 inflammasome by directly targeting the NLRP3 NATCH domain and interfering with the Walker B motif function, thus preventing NLRP3 conformational change and oligomerization . MCC950 binds to NLRP3, blocks its ability to hydrolyze ATP, and thus prevents it from maintaining its active structural conformation, thereby inhibiting NLRP3-induced ASC oligomerization and reducing cleavage of caspase-1 .
Biochemical Pathways
MCC950 affects the biochemical pathways related to inflammation and immune response. It suppresses the activation of the NLRP3 inflammasome, which leads to a decrease in the release of pro-inflammatory cytokines IL-1β, IL-18, IL1-α, IFNγ, TNF-α, IL6, IL17, chemokine MIP1a, and Nitric Oxide . Moreover, MCC950 has been found to inhibit the chloride intracellular channel–dependent chloride efflux, leading to a modification of the inflammatory response .
Pharmacokinetics
The dosage used in studies varies, but a common dosage is 40 mg/kg .
Result of Action
MCC950 has been shown to ameliorate various conditions associated with inflammation. For instance, it has been found to improve neurological function and survival after cardiac arrest and resuscitation . In a murine model of ulcerative colitis, MCC950 significantly improved body weight gain, colon length, colon weight to body weight ratio, disease activity index, and histopathological scores . It also reduced the release of pro-inflammatory cytokines and activation of caspase-1 .
Action Environment
The efficacy of MCC950 can be influenced by various environmental factors. For instance, the presence of NLRP3 activators such as nigericin, ATP, and MSU crystals can affect the action of MCC950 . Furthermore, the effect of MCC950 can be influenced by the physiological environment, such as the presence of inflammation or immune response .
Eigenschaften
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSXLKCTQDPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047301 | |
| Record name | CP-456773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide | |
CAS RN |
210826-40-7 | |
| Record name | MCC-950 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210826407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-456773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MCC-950 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS86E2BWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





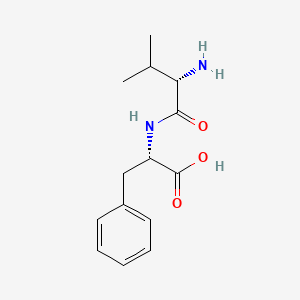
![(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B1663444.png)
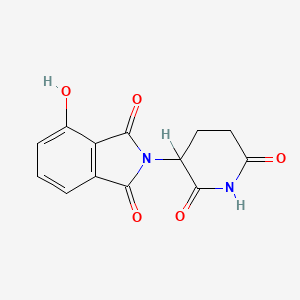
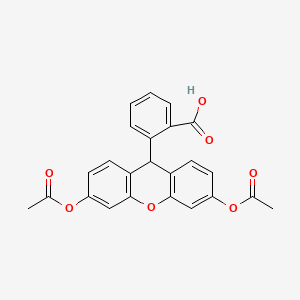

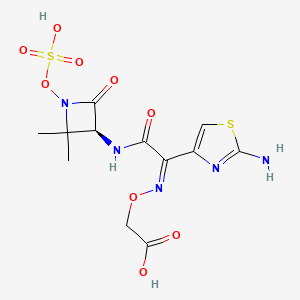

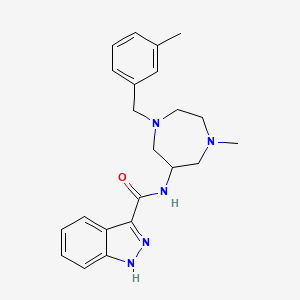
![(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one](/img/structure/B1663455.png)
